2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethoxy group, and a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the bromophenyl and oxoethoxy intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include purification steps such as recrystallization and column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may participate in binding interactions with proteins or enzymes, while the oxoethoxy group can influence the compound’s solubility and bioavailability. The methanoisoindole core may play a role in stabilizing the compound’s structure and enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: A related compound with two bromophenyl groups, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-(4-Bromophenyl)oxirane: Another bromophenyl-containing compound, used in the synthesis of various organic molecules.
Uniqueness
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H20BrNO4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-8-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H20BrNO4/c1-13-10-15-11-19(13)22-21(15)23(28)26(24(22)29)17-6-8-18(9-7-17)30-12-20(27)14-2-4-16(25)5-3-14/h2-10,15,19,21-22H,11-12H2,1H3 |
InChI Key |
FVRTWHWDBGEDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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